5-Fluorouracil (5-FU) is a widely recognized anticancer drug that has been extensively used in the treatment of various solid tumors, including gastrointestinal, gynecological, head and neck, and breast carcinomas2. The compound belongs to the class of antimetabolites, which interfere with essential biochemical processes within cancer cells. Despite its efficacy, 5-FU is associated with a range of adverse effects, notably including cardiovascular toxicities2. The molecular core of 5-FU, 5-fluoropyrimidine, has also been the focus of research for the development of novel kinase inhibitors, with modifications to the core structure yielding various biologically active compounds3.
The primary mode of action of 5-FU was traditionally thought to be through the inhibition of thymidylate synthetase, thereby impeding DNA replication1. However, recent studies have uncovered alternative mechanisms. One such mechanism involves the interference with pre-ribosomal RNA (pre-rRNA) processing, where 5-FU inhibits the activity or synthesis of a 200 kDa polypeptide known as ribosomal RNA binding protein (RRBP), which is believed to play a direct role in pre-rRNA processing1. This interference with RRBP can lead to a significant antiproliferative action. Moreover, 5-FU does not inhibit the interaction between U3 small nucleolar RNA (snoRNA) and pre-rRNA, nor does it block the 3' end processing of pre-messenger RNA (pre-mRNA), indicating a specific action on pre-rRNA processing rather than a general inhibition of RNA processing1.
5-FU's anticancer properties are well-documented, with its use in treating a variety of solid tumors. The drug's ability to induce apoptosis and affect cell proliferation has been a cornerstone of its application in chemotherapy2. Additionally, the development of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors expands the scope of 5-FU's utility in cancer treatment, offering the possibility of more targeted therapies with potentially fewer side effects3.
The cardiovascular side effects of 5-FU have prompted research into its effects on endothelial cells and cardiomyocytes. Studies have shown that 5-FU can induce a senescent phenotype in these cells, elevate reactive oxygen species (ROS) production, and cause ultrastructural changes that may explain some of the cardiovascular toxicities observed in patients undergoing 5-FU therapy2. This research is crucial for developing strategies to mitigate these side effects and improve patient outcomes.
The synthesis of novel 5-fluoropyrimidine derivatives has been explored for their potential as kinase inhibitors. By regioselectively substituting the pyrimidine ring and employing palladium catalysis, researchers have developed a series of compounds that could serve as the basis for new anticancer agents targeting specific kinases3. This application demonstrates the versatility of the 5-fluoropyrimidine core and its potential in the design of new therapeutic agents.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7